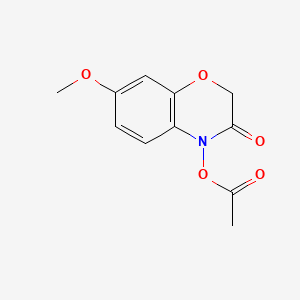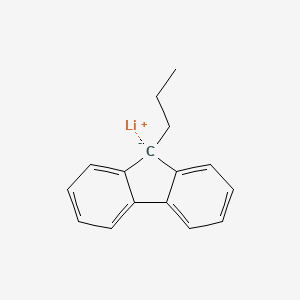![molecular formula C17H19ClN2O2S B14464392 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol CAS No. 72411-15-5](/img/structure/B14464392.png)
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol is a chemical compound with the molecular formula C17H19ClN2OS It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Chlorination: The phenothiazine is chlorinated to introduce the chlorine atom at the 8th position.
Dimethylaminopropylation: The chlorinated phenothiazine is then reacted with 3-(dimethylamino)propyl chloride to introduce the dimethylamino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl groups at the 1st and 4th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenothiazine.
Continuous Flow Reactors: Use of continuous flow reactors for the dimethylaminopropylation step to ensure consistent product quality.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antipsychotic and anti-inflammatory effects.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol involves its interaction with various molecular targets:
Receptors: The compound can bind to dopamine and serotonin receptors, influencing neurotransmitter activity.
Enzymes: It may inhibit certain enzymes involved in metabolic pathways.
Pathways: The compound can modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties
Properties
CAS No. |
72411-15-5 |
|---|---|
Molecular Formula |
C17H19ClN2O2S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-1,4-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-12-10-11(18)4-7-15(12)23-17-14(22)6-5-13(21)16(17)20/h4-7,10,21-22H,3,8-9H2,1-2H3 |
InChI Key |
QXYBUIQGAXAPLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=C(C=CC(=C31)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)


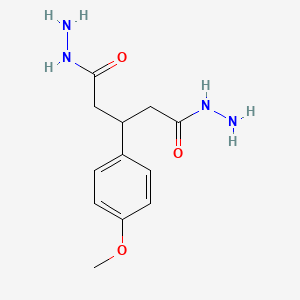
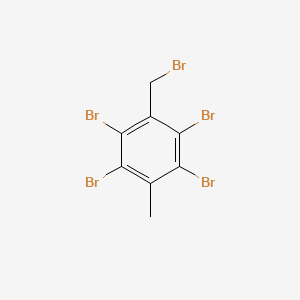

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)

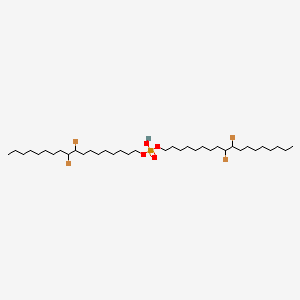
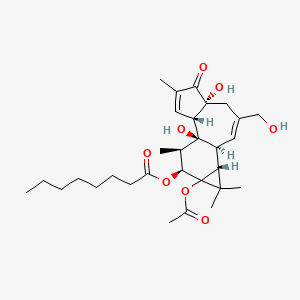
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
